Thiomorpholine-3,5-dione

CAS No.: 80023-40-1

Cat. No.: VC2316443

Molecular Formula: C4H5NO2S

Molecular Weight: 131.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80023-40-1 |

|---|---|

| Molecular Formula | C4H5NO2S |

| Molecular Weight | 131.16 g/mol |

| IUPAC Name | thiomorpholine-3,5-dione |

| Standard InChI | InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) |

| Standard InChI Key | GVJBLPOCCUVISD-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC(=O)CS1 |

| Canonical SMILES | C1C(=O)NC(=O)CS1 |

Introduction

Chemical Identity and Structure

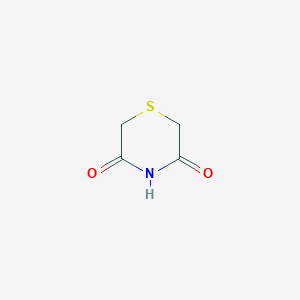

Thiomorpholine-3,5-dione, also known as tetrahydro-1,4-thiazine-3,5-dione, is the cyclic imide of thiodiglycolic acid . First prepared in 1948, this compound has been extensively studied for its structural characteristics . The molecule contains a six-membered heterocyclic ring with one sulfur and one nitrogen atom, along with two carbonyl groups adjacent to the nitrogen atom.

Structural Information

The compound is characterized by the following molecular identifiers and properties:

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₅NO₂S |

| Molecular Weight | 131.16 g/mol |

| CAS Registry Number | 16312-21-3 |

| Alternative CAS Numbers | 80023-40-1 |

| PubChem CID | 235095 |

| SMILES Notation | C1C(=O)NC(=O)CS1 |

| InChI | InChI=1S/C4H5NO2S/c6-3-1-8-2-4(7)5-3/h1-2H2,(H,5,6,7) |

| InChIKey | GVJBLPOCCUVISD-UHFFFAOYSA-N |

The structure features a non-planar conformation with the sulfur atom positioned above the mean plane formed by the other ring atoms . This non-planar arrangement significantly influences the compound's chemical behavior and crystallographic properties.

Physical Properties

Thiomorpholine-3,5-dione typically appears as colorless crystalline material following purification. The physical state and appearance of the compound make it suitable for various analytical and synthetic applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Data

The structural confirmation of thiomorpholine-3,5-dione has been established through comprehensive NMR studies. The following spectroscopic data provides valuable insights into its molecular structure:

| NMR Type | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H-NMR | CDCl₃ | 8.56 | 1H, br, NH |

| ¹H-NMR | CDCl₃ | 3.48 | 4H, s, -CH₂- |

| ¹³C-NMR | CDCl₃ | 168.8 | C=O |

| ¹³C-NMR | CDCl₃ | 30.9 | -CH₂- |

| ¹H-NMR | CD₃SOCD₃ | 3.50 | s, -CH₂- |

| ¹³C-NMR | CD₃SOCD₃ | 170.5 | C=O |

| ¹³C-NMR | CD₃SOCD₃ | 30.3 | -CH₂- |

The NMR data confirms the presence of methylene groups adjacent to the sulfur atom and the characteristic carbonyl signals, providing definitive structural evidence .

Crystallographic Properties

The crystallographic analysis of thiomorpholine-3,5-dione reveals fascinating structural arrangements at the molecular level. X-ray diffraction studies have provided detailed insights into its three-dimensional structure and packing arrangement.

Crystal Structure Data

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 7.173(3) Å |

| b = 18.603(6) Å | |

| c = 8.393(4) Å | |

| β = 108.164(8)° | |

| Volume | 1064.2(7) ų |

| Z Value | 8 |

| Calculated Density | 1.637 g/cm³ |

| Temperature | 93 K |

| R₁ Factor | 0.0393 |

| Rw2 Factor | 0.0995 |

The crystal structure analysis reveals that the unit cell contains eight molecules, which are arranged in a distinctive "herringbone" pattern when viewed along the a-axis . This arrangement is stabilized by intermolecular hydrogen bonding between the N-H groups and carbonyl oxygens of adjacent molecules.

Molecular Conformation

In the crystal structure, the sulfur atom is positioned 0.865-0.897 Å above the mean plane formed by the other ring atoms, with the plane containing the sulfur atom at an angle of 46.27-48.15° to the main ring plane . This non-planar conformation significantly influences the compound's reactivity and intermolecular interactions.

Synthesis Methods

The preparation of thiomorpholine-3,5-dione can be achieved through several synthetic routes, with the most common method involving the cyclization of thiodiglycolic acid with ammonia.

Classical Synthesis

The traditional synthesis involves heating commercially available thiodiglycolic acid with an excess of aqueous ammonia . Water is distilled off, initially at atmospheric pressure and finally under vacuum. The resulting residue is subjected to kugelrohr distillation to yield the pure product as colorless crystals suitable for X-ray crystallography .

Alternative Synthetic Approaches

Alternative synthetic pathways include the cyclization of compounds containing mercaptoacetic acid moieties. For instance, the reaction of certain amino derivatives with mercaptoacetic acid can lead to the formation of thiomorpholine-3,5-dione structures or their isomers .

Predicted Physical Properties

Based on computational studies, thiomorpholine-3,5-dione exhibits specific collision cross-section properties that can be utilized in analytical techniques such as ion mobility spectrometry.

Predicted Collision Cross Section Data

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 132.01138 | 124.0 |

| [M+Na]⁺ | 153.99332 | 134.3 |

| [M+NH₄]⁺ | 149.03792 | 132.3 |

| [M+K]⁺ | 169.96726 | 127.5 |

| [M-H]⁻ | 129.99682 | 124.4 |

| [M+Na-2H]⁻ | 151.97877 | 127.9 |

| [M]⁺ | 131.00355 | 125.7 |

| [M]⁻ | 131.00465 | 125.7 |

These predicted values are essential for analytical identification and characterization of the compound using modern mass spectrometry techniques .

Related Compounds and Structural Analogs

Thiomorpholine-3,5-dione belongs to a broader family of heterocyclic compounds with varying substitution patterns and heteroatom compositions.

Morpholine Analogs

The oxygen analog, morpholine-3,5-dione (C₄H₅NO₃), represents a closely related structure where the sulfur atom is replaced by oxygen . This substitution significantly alters the electronic properties and reactivity of the ring system.

Substituted Derivatives

Various substituted derivatives of thiomorpholine-3,5-dione have been synthesized and studied, including:

-

4-(4-Methoxyphenyl)thiomorpholine-3,5-dione (CAS: 338409-70-4)

-

4-(2,4-Dichloro-5-methoxyphenyl)thiomorpholine-3,5-dione

-

4-[(2,4-Dichlorophenyl)methyl]thiomorpholine-3,5-dione (CAS: 338953-59-6)

-

4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione (CAS: 339108-51-9)

These substituted derivatives often exhibit enhanced biological activities and specific physicochemical properties, making them valuable for pharmaceutical research and development.

Applications and Research Significance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume